

# An In-depth Technical Guide to 4-(Methylsulfonyl)phenol

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## Compound of Interest

Compound Name: 4-(Methylsulfonyl)phenol

Cat. No.: B050025

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This technical guide provides a comprehensive overview of **4-(Methylsulfonyl)phenol**, a key reagent in the development of therapeutic agents. The document details its chemical identity, physicochemical properties, synthesis protocols, and analytical characterization. Furthermore, it explores its application in drug discovery, focusing on its role as a precursor to potent G protein-coupled receptor 119 (GPR119) agonists and glucokinase (GK) activators, and illustrates the relevant biological signaling pathways. This guide is intended for researchers, medicinal chemists, and drug development professionals.

## Nomenclature and Identification

The compound is systematically named **4-(methylsulfonyl)phenol** according to IUPAC nomenclature.<sup>[1][2][3]</sup> It is also widely known by several synonyms.

Identifier	Value
IUPAC Name	4-(methylsulfonyl)phenol <sup>[1][4]</sup>
CAS Number	14763-60-1 <sup>[1][5]</sup>
Molecular Formula	C <sub>7</sub> H <sub>8</sub> O <sub>3</sub> S <sup>[1][5]</sup>
Molecular Weight	172.20 g/mol <sup>[2][5]</sup>
Synonyms	4-Mesylphenol, p-(Methylsulfonyl)phenol, 4-Hydroxyphenyl methyl sulfone, p-Hydroxyphenyl methyl sulfone <sup>[1][2][6]</sup>

## Physicochemical Properties

**4-(Methylsulfonyl)phenol** is typically a tan to pink-brown solid powder at room temperature.<sup>[7]</sup> Its key physicochemical properties are summarized in the table below.

Property	Value	Source
Appearance	Tan to pink-brown powder	<sup>[7]</sup>
Melting Point	90-95 °C	<sup>[7]</sup>
Boiling Point	272.52 °C (estimate)	<sup>[7]</sup>
pKa	7.83 (at 25 °C)	<sup>[7]</sup>
Solubility	Soluble in DMSO and Methanol; slightly soluble in water	<sup>[7]</sup> <sup>[8]</sup>
LogP	0.886 (estimate)	<sup>[7]</sup>

## Experimental Protocols

### Synthesis of 4-(Methylsulfonyl)phenol

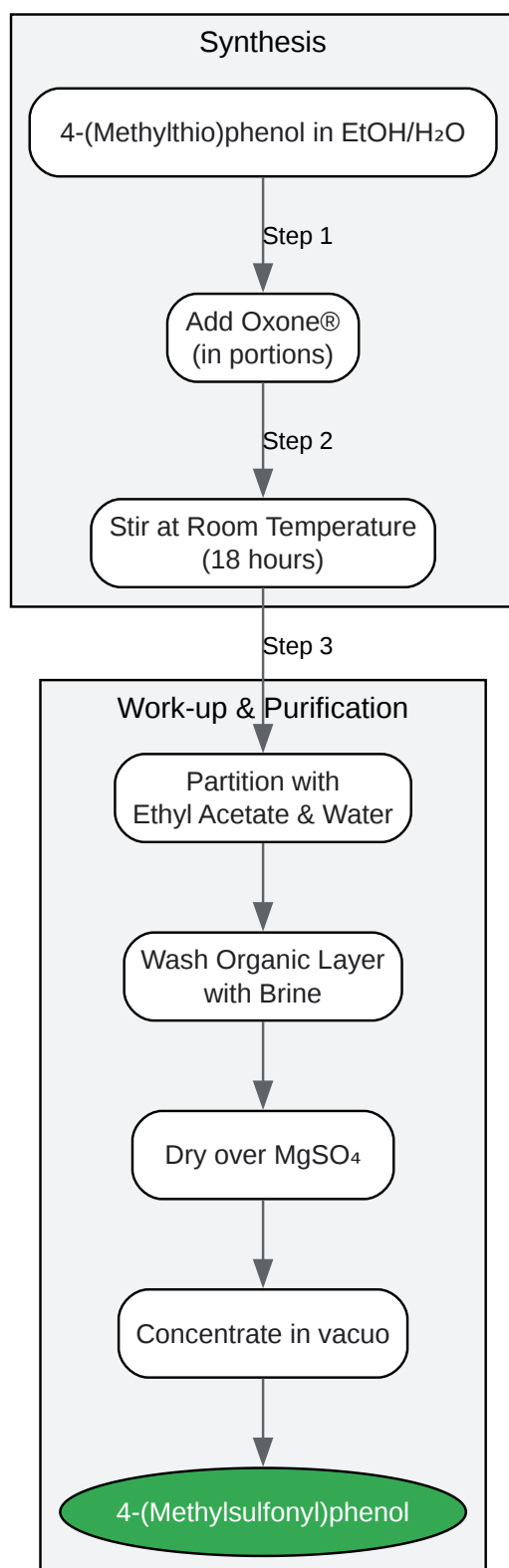
A common and efficient method for the synthesis of **4-(Methylsulfonyl)phenol** involves the oxidation of its thioether precursor, 4-(methylthio)phenol.

Protocol: Oxidation using Oxone<sup>[9]</sup>

- **Dissolution:** Dissolve 4-(methylthio)phenol (0.50 g, 3.2 mmol) in a mixture of ethanol (10.0 mL) and water (10.0 mL) at room temperature.
- **Oxidation:** Add Oxone® (potassium peroxymonosulfate) (0.99 g, 6.5 mmol) to the solution in portions.
- **Reaction:** Stir the reaction mixture vigorously for 18 hours at room temperature.
- **Work-up:** Partition the mixture between ethyl acetate and water. Collect the organic layers.

- Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield **4-(methylsulfonyl)phenol**. This protocol typically affords a high yield (approx. 96%).

Below is a workflow diagram illustrating the synthesis and purification process.



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Synthesis and Purification Workflow for **4-(Methylsulfonyl)phenol**.

## Analytical Characterization

The identity and purity of **4-(Methylsulfonyl)phenol** can be confirmed using standard analytical techniques.

- **Mass Spectrometry (MS):** In Liquid Chromatography-Mass Spectrometry (LCMS), the compound typically shows a protonated molecular ion  $[M+H]^+$  at  $m/z = 173.0$ .[\[9\]](#)
- **Infrared (IR) Spectroscopy:** The IR spectrum displays characteristic absorption bands for the functional groups present. Key expected peaks include a broad O-H stretch (around 3200-3600  $\text{cm}^{-1}$ ), aromatic C-H stretches (3000-3100  $\text{cm}^{-1}$ ), S=O stretches for the sulfone group (typically two bands around 1350-1300  $\text{cm}^{-1}$  and 1160-1120  $\text{cm}^{-1}$ ), and aromatic C=C stretches (1500-1600  $\text{cm}^{-1}$ ).[\[10\]](#)[\[11\]](#)
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
  - $^1\text{H}$  NMR: The spectrum would show a singlet for the methyl protons ( $\text{SO}_2\text{CH}_3$ ) and signals in the aromatic region for the para-substituted phenyl protons. The phenolic hydroxyl proton would appear as a broad singlet.
  - $^{13}\text{C}$  NMR: The spectrum would show a signal for the methyl carbon and four signals for the aromatic carbons due to the molecule's symmetry, in addition to the carbon bearing the hydroxyl group and the carbon attached to the sulfonyl group.[\[10\]](#)

Technique	Expected Data/Characteristics
LCMS (ESI+)	$[M+H]^+$ at $m/z = 173.0$ <a href="#">[9]</a>
IR ( $\text{cm}^{-1}$ )	~3200-3600 (O-H), ~3000-3100 (Ar C-H), ~1325 & ~1150 (S=O), ~1500-1600 (Ar C=C) <a href="#">[10]</a> <a href="#">[11]</a>
$^1\text{H}$ NMR	Signals for methyl, aromatic, and hydroxyl protons.
$^{13}\text{C}$ NMR	Signals for methyl and four distinct aromatic carbons. <a href="#">[10]</a>

## Role in Drug Discovery

**4-(Methylsulfonyl)phenol** serves as a critical building block in the synthesis of molecules targeting metabolic diseases, particularly type 2 diabetes.<sup>[8][12]</sup> Its structure allows for chemical modifications to generate ligands for specific biological targets. It is notably used as a reagent in the synthesis of:

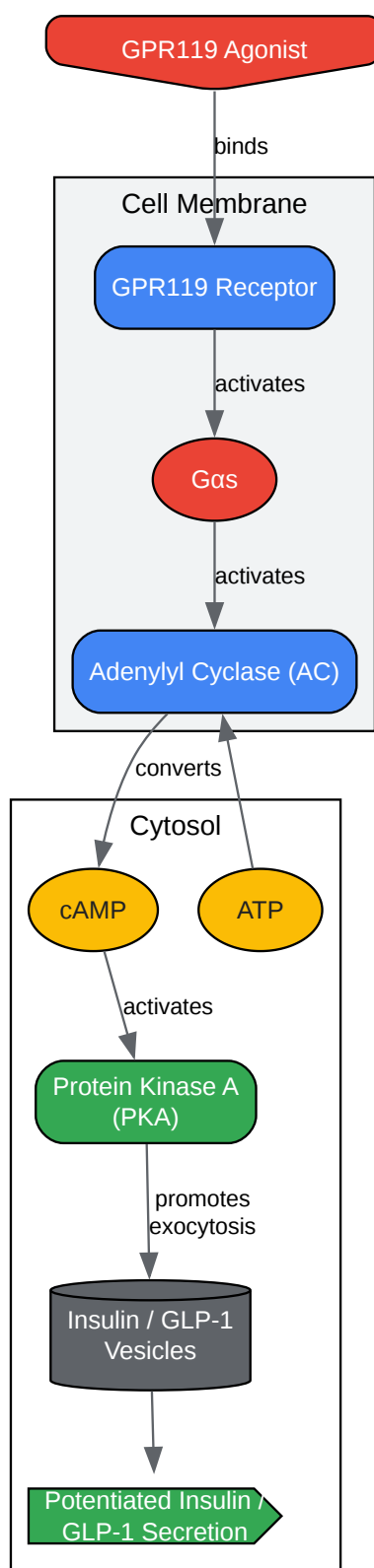
- GPR119 Agonists: These compounds stimulate glucose-dependent insulin secretion and the release of incretin hormones like GLP-1.<sup>[8]</sup>
- Glucokinase (GK) Activators: These molecules enhance the activity of glucokinase, the primary glucose sensor in pancreatic  $\beta$ -cells, thereby promoting insulin release.<sup>[8][12]</sup>

## Signaling Pathways of Therapeutic Targets

Understanding the signaling pathways of the targets is crucial for drug development. **4-(Methylsulfonyl)phenol** is a precursor to molecules that modulate two key pathways in glucose homeostasis.

### GPR119 Signaling Pathway

G protein-coupled receptor 119 (GPR119) is predominantly expressed in pancreatic  $\beta$ -cells and intestinal L-cells.<sup>[2][13]</sup> Its activation by an agonist triggers a  $G_{\alpha s}$ -mediated signaling cascade that enhances insulin and GLP-1 secretion.<sup>[2][13]</sup>



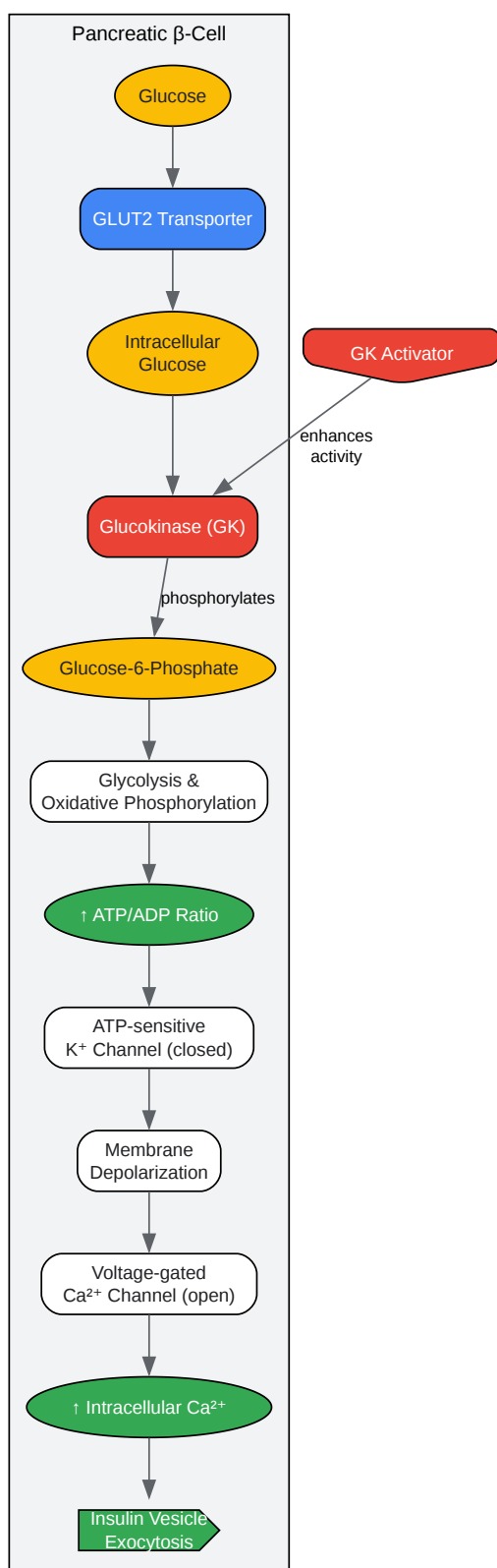
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GPR119 Gas-coupled signaling pathway.

## Glucokinase (GK) Glucose-Sensing Pathway

In pancreatic  $\beta$ -cells, glucokinase (GK) acts as the primary glucose sensor.<sup>[3][14][15]</sup> Its activity is the rate-limiting step for glucose metabolism, which in turn dictates the level of insulin secretion. GK activators, synthesized using precursors like **4-(Methylsulfonyl)phenol**, enhance this process.





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Glucokinase-mediated insulin secretion in pancreatic  $\beta$ -cells.

## Safety Information

**4-(Methylsulfonyl)phenol** is classified as an irritant and requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be used.

Hazard Class	GHS Statements
Acute Toxicity, Oral	H303: May be harmful if swallowed
Skin Corrosion/Irritation	H315: Causes skin irritation
Serious Eye Damage/Irritation	H319: Causes serious eye irritation
Specific Target Organ Toxicity	H335: May cause respiratory irritation

Data sourced from aggregated GHS information.<sup>[7]</sup>

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